1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Overview
Description
1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, also known as 1-cyclopropylcarbamoyl-3-cyclobutene-1-carboxylic acid or CCCBC, is a cyclic carboxylic acid that has a variety of applications in scientific research and laboratory experiments. CCCBC is a versatile molecule that can be used to study the effects of cyclopropyl groups on the properties of molecules, and it has been used in a variety of biochemical and physiological research applications.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Derivatives : Derivatives of 2-aminocyclobutane-1-carboxylic acid, related to the core structure of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, have been synthesized through enantiodivergent synthetic sequences. This includes the stereoselective synthesis of free amino acid and bis(cyclobutane) beta-dipeptides (Izquierdo et al., 2005).
Structural Studies : The NMR structural study and DFT theoretical calculations on these derivatives revealed strong intramolecular hydrogen bonds, leading to cis-fused [4.2.0]octane structural units. This confers high rigidity to these molecules both in solution and in the gas phase (Izquierdo et al., 2005).
Applications in Tumor Imaging and Treatment
Tumor Imaging : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative of the core compound, was synthesized for positron emission tomography (PET) as a new tumor-avid amino acid. This suggests potential applications in tumor delineation and imaging (Shoup & Goodman, 1999).
Potential BNCT Agent : The synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, an unnatural amino acid, indicates its potential use as a boron neutron capture therapy (BNCT) agent for cancer treatment (Srivastava, Singhaus, & Kabalka, 1997).
Chemical Synthesis and Modifications
Novel Synthesis Routes : A novel and practical method for the synthesis of 1-aminocyclobutanecarboxylic acid, a related compound, has been developed, showcasing industrial application prospects (Fu Zhi-feng, 2004).
Enantioselective Synthesis : The enantioselective synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved, indicating the potential for creating specific isomers for various applications (Gauzy et al., 2004).
Miscellaneous Applications
- Ring-Opening Metathesis Polymerization (ROMP) : The use of 1-substituted cyclobutene derivatives, related to 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, in ROMP shows potential for the creation of polymers with unique properties (Song et al., 2010).
properties
IUPAC Name |
1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7(10-6-2-3-6)9(8(12)13)4-1-5-9/h6H,1-5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHYACBCPSCXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1250624-45-3 | |
Record name | 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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